Nirmatrelvir
Overview
Description
Nirmatrelvir is an antiviral medication developed by Pfizer. It acts as an orally active 3C-like protease inhibitor and is part of a combination therapy used to treat COVID-19, marketed under the brand name Paxlovid . This compound targets the main protease of SARS-CoV-2, inhibiting viral replication .
Preparation Methods
The synthesis of nirmatrelvir involves several steps. The initial synthetic route developed by Pfizer includes the use of L-tert-leucine, ethyl trifluoroacetate, and a [3.1.0] bicyclic proline derivative . The process involves amidation and oxazolone formation, followed by condensation reactions . More sustainable strategies, such as flow chemistry and multicomponent reactions, have also been explored to improve yield and purification processes .
Chemical Reactions Analysis
Nirmatrelvir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are used to introduce different functional groups into the molecule.
Common reagents used in these reactions include acetonitrile, trifluoroacetic anhydride, and isobutyl acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nirmatrelvir has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is primarily used as an antiviral agent to inhibit the replication of SARS-CoV-2 . Additionally, this compound’s mechanism of action and its ability to target viral proteases make it a valuable tool for studying viral replication and protease inhibition . Its use in combination with ritonavir enhances its pharmacokinetic properties, making it effective in clinical settings .
Mechanism of Action
Nirmatrelvir exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2 . This protease is essential for the cleavage of viral polyproteins, which are necessary for viral replication . By binding to the active site of Mpro, this compound prevents the protease from performing its function, thereby inhibiting viral replication . Ritonavir, co-administered with this compound, enhances its plasma concentration by inhibiting its metabolism through the cytochrome P450 3A4 enzyme .
Comparison with Similar Compounds
Nirmatrelvir is similar to other protease inhibitors developed for antiviral purposes. Some of the similar compounds include:
PF-00835231: An α-hydroxy ketone-based peptidomimetic with strong antiviral efficacy against SARS-CoV-1.
PF-07304814: A phosphate prodrug of PF-00835231, also developed by Pfizer.
Molnupiravir: Another antiviral medication used to treat COVID-19, though it has a different mechanism of action.
This compound’s uniqueness lies in its oral bioavailability and its ability to be used in combination with ritonavir to enhance its pharmacokinetic properties .
Properties
IUPAC Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIENCHBZNNMNKG-OJFNHCPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32F3N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336829 | |
Record name | PF-07321332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Nirmatrelvir is an inhibitor of a cysteine residue in the 3C-like protease (3CLPRO) of SARS-CoV-2. This cysteine is responsible to the activity of the 3CLPRO of SARS-CoV-2 and potentially other members of the coronavirus family. The 3CLPRO, also known as the main protease or non structural protein 5, is responsible for cleaving polyproteins 1a and 1ab. These polyproteins contain the 3CLPRO itself, a papain-like (PL) cysteine protease, and 14 other nonstructural proteins. Without the activity of the 3CLPRO, nonstructural proteins (including proteases) cannot be released to perform their functions, inhibiting viral replication. | |
Record name | Nirmatrelvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2628280-40-8 | |
Record name | Nirmatrelvir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2628280408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nirmatrelvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16691 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-07321332 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nirmatrelvir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R9A5P7H32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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